N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide
Overview
Description
“N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide”, also known as BFPs, is a sulfonamide compound. It has a molecular formula of C9H11BrFNO2S and a molecular weight of 296.16 . Sulfonamides, including this compound, have been used as antibacterial drugs for decades .
Synthesis Analysis
The compound is synthesized by the amidation reaction . Specifically, to a solution of 3-bromo-2-fluoroaniline (1.0 g, 5.26 mmol) in pyridine (10 mL), propane-1-sulfonyl chloride (5.92 mL, 52.62 mmol) was added. The reaction mixture was stirred at 60° C. for 3 hours under an argon atmosphere .Molecular Structure Analysis
The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Chemical Reactions Analysis
The amidation reaction is the key chemical reaction involved in the synthesis of this compound . The reaction involves the combination of 3-bromo-2-fluoroaniline and propane-1-sulfonyl chloride .Physical And Chemical Properties Analysis
Density functional theory (DFT) is used to calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Scientific Research Applications
Synthesis and Characterization
- Radiolabeling for Imaging : The synthesis of radiolabeled compounds for PET imaging involves complex fluorination reactions. For instance, [18F]FP-β-CIT, a compound utilized in brain imaging, was synthesized through a two-step reaction sequence starting from a similar sulfonamide precursor, showcasing the role of such compounds in facilitating radiolabeling techniques (Klok et al., 2006).
- Cross-Coupling Reactions : Sulfonamides, similar in structure to N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide, have been employed in cross-coupling reactions catalyzed by CuI, demonstrating their utility in the synthesis of pyridinyl-substituted secondary and tertiary sulfonamides (Xiaojun Han, 2010).
- Material Science Applications : The study of sulfonamides for material science applications includes the synthesis and characterization of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, indicating their importance in developing new materials for sustainable energy solutions (Byungchan Bae et al., 2009).
Catalysis and Synthetic Chemistry
- Catalytic Applications : Novel N-bromo sulfonamide reagents have been developed and characterized for their efficacy as catalysts in synthetic chemistry, enabling the synthesis of complex organic molecules through novel reaction pathways (Khazaei et al., 2014).
- Synthetic Versatility : The use of sulfonamide compounds in synthetic routes to bioactive molecules or materials with specific functional properties demonstrates their versatility. For example, the scalable synthesis of a thromboxane receptor antagonist showcases the regioselective cross-coupling strategies that sulfonamide derivatives facilitate (D. C. W. and C. Mason, 1998).
Biocatalysis and Drug Metabolism
- Biocatalysis for Drug Metabolism : The application of biocatalysis to drug metabolism, using microbial systems to generate mammalian metabolites of sulfonamide-based compounds, illustrates the intersection of organic synthesis and biochemistry in drug development (M. Zmijewski et al., 2006).
properties
IUPAC Name |
N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-6-15(13,14)12-8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPLKJNMBAWPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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